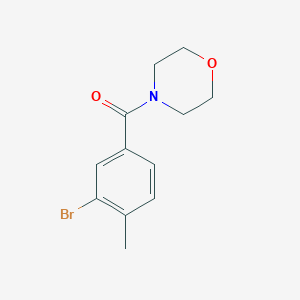

4-(3-Bromo-4-methylbenzoyl)morpholine

Description

4-(3-Bromo-4-methylbenzoyl)morpholine (CAS No. 443637-62-5) is a morpholine derivative characterized by a ketone-linked 3-bromo-4-methylphenyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a brominated and methyl-substituted aromatic ring via a carbonyl group.

Key structural attributes:

- Methyl group: Contributes to steric bulk and modulates solubility.

- Morpholine ring: Provides basicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(3-bromo-4-methylphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C12H14BrNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |

InChI Key |

CVRFIMIZEYRZEW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-(Trifluoromethyl)phenyl)morpholine

- Molecular Formula: C₁₁H₁₂F₃NO

- Molecular Weight : 231.21 g/mol

- Substituents : Trifluoromethyl (-CF₃) group on the phenyl ring.

- Synthesis : Prepared via nickel-catalyzed cross-coupling of morpholine with 4-bromobenzotrifluoride .

- Key Differences :

- The -CF₃ group increases lipophilicity and electron-withdrawing effects compared to the bromomethyl group in the target compound.

- Higher thermal stability due to the strong C-F bonds.

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

- Molecular Formula : C₁₀H₉BrN₂OS

- Molecular Weight : 301.16 g/mol

- Substituents : Benzo-thiadiazole core with bromine at the 7-position.

- Synthesis : Nucleophilic substitution of 4,7-dibromobenzo-thiadiazole with morpholine .

- Key Differences: The thiadiazole ring introduces π-conjugation and redox activity, absent in the target compound.

4-[(4-Methoxyphenyl)sulfonyl]morpholine

- Molecular Formula: C₁₁H₁₅NO₃S

- Molecular Weight : 253.30 g/mol

- Substituents : Sulfonyl (-SO₂-) linkage to a methoxyphenyl group.

- Synthesis : Grignard reagent-mediated sulfonylation followed by purification via flash chromatography .

- Key Differences :

- The sulfonyl group imparts strong electron-withdrawing effects and acidity (pKa ~1–2).

- Broader solubility in polar solvents compared to the target compound.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| 4-(3-Bromo-4-methylbenzoyl)morpholine | Not reported | Low in water | 2.8 |

| 4-(4-(Trifluoromethyl)phenyl)morpholine | Not reported | Moderate in DCM | 2.1 |

| 4-[(4-Methoxyphenyl)sulfonyl]morpholine | 109–110 | High in DMSO | 0.9 |

| 4-(7-Bromobenzo-thiadiazolyl)morpholine | Not reported | Moderate in THF | 3.2 |

Notes:

Target Compound :

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) :

- Key Issue : Initial structural misassignment (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR data, emphasizing the importance of precise substituent positioning .

- Reactivity : The dibromoimidazole-thiazole scaffold enables kinase inhibition, contrasting with the target compound’s simpler benzoyl-morpholine structure .

4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine :

- Molecular Formula: C₁₂H₁₀BrF₄NO₂

- Molecular Weight : 356.11 g/mol

- Substituents : Additional fluorine and trifluoromethyl groups.

- Applications : Intermediate for fluorinated pharmaceuticals, leveraging halogen bonds for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.